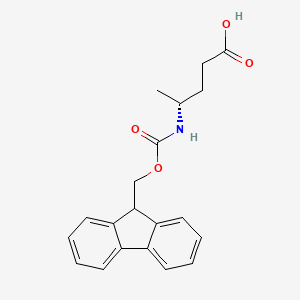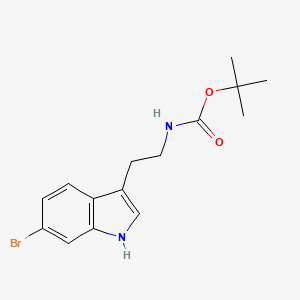
N-Boc-6-bromo-1H-indole-3-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-6-bromo-1H-indole-3-ethanamine, also known as tert-butyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate, is a research chemical with the molecular formula C15H19BrN2O2 and a molecular weight of 339.23 g/mol. This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and applications in various fields .
Wirkmechanismus
Target of Action
N-Boc-6-bromo-1H-indole-3-ethanamine, also known as MFCD14635678, is a complex compoundIndole derivatives, which this compound is a part of, are known to be versatile building blocks in the synthesis of diverse heterocyclic frameworks . These frameworks are often biologically relevant and can interact with various targets.
Mode of Action
It’s known that indole derivatives can undergo cycloaddition reactions, which are completely atom-economical and are considered as green reactions . These reactions play a pivotal role in the construction of complex and biologically relevant heterocyclic compounds .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may interact with multiple biochemical pathways.
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body . Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects.
Result of Action
Given the diverse biological activities of indole derivatives , it’s plausible that this compound could have a wide range of effects at the molecular and cellular levels.
Vorbereitungsmethoden
The synthesis of N-Boc-6-bromo-1H-indole-3-ethanamine typically involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by bromination at the 6-position of the indole ring. The synthetic route can be summarized as follows:
Protection of Indole Nitrogen: The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Bromination: The protected indole is then brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane (DCM).
Formation of Ethanamine Derivative: The brominated indole is reacted with ethylenediamine to form the final product, this compound.
Analyse Chemischer Reaktionen
N-Boc-6-bromo-1H-indole-3-ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-Boc-6-bromo-1H-indole-3-ethanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of biologically active molecules, including potential drug candidates for the treatment of cancer, microbial infections, and other diseases.
Chemical Biology: The compound is employed in the study of indole-based biological pathways and mechanisms, contributing to the understanding of cellular processes and signaling.
Material Science: Indole derivatives, including this compound, are used in the development of novel materials with unique electronic and optical properties.
Vergleich Mit ähnlichen Verbindungen
N-Boc-6-bromo-1H-indole-3-ethanamine can be compared with other similar compounds, such as:
N-Boc-5-bromoindole: This compound has a bromine atom at the 5-position instead of the 6-position, leading to different reactivity and biological activity.
N-Boc-indole-2-boronic acid: This compound contains a boronic acid group at the 2-position, making it suitable for different coupling reactions and applications.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity as a plant hormone.
This compound is unique due to its specific substitution pattern and the presence of the Boc protecting group, which influences its reactivity and applications in synthetic chemistry.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-8-11(16)4-5-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXCKDDRSRRFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
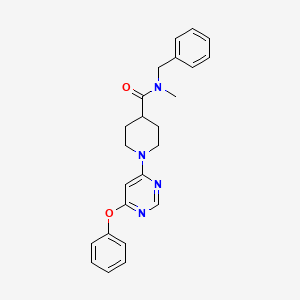
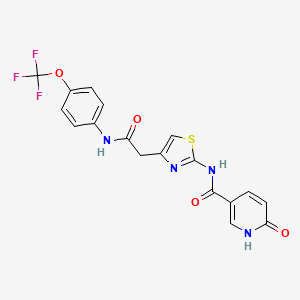

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)
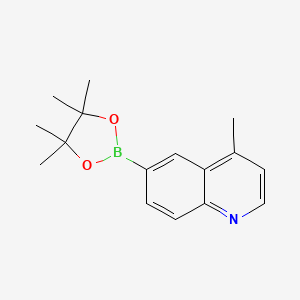
![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)
![2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2799355.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2799359.png)
![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)
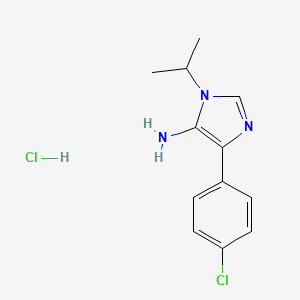
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)
![2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2799364.png)
![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2799366.png)
